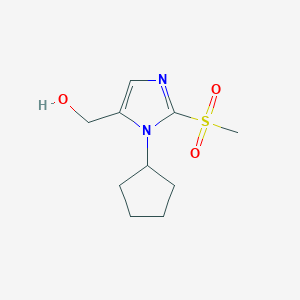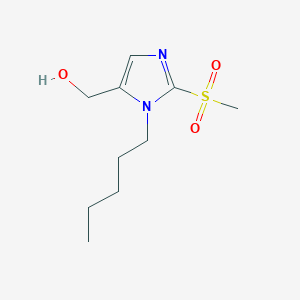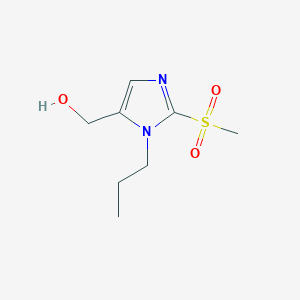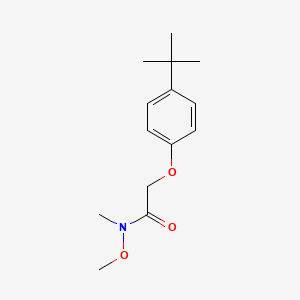![molecular formula C12H21N3O4S B6340080 {2-Methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol CAS No. 1221342-35-3](/img/structure/B6340080.png)
{2-Methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“{2-Methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol” is a chemical compound with the molecular formula C12H21N3O4S . It has a molecular weight of 303.38 . The CAS number for this compound is 1221342-35-3 .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C12H21N3O4S . Unfortunately, the specific structural diagram is not provided in the search results. For a detailed structural analysis, it’s recommended to use specialized software or databases that can generate a 3D model based on the molecular formula.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are defined by its molecular structure. It has a molecular weight of 303.38 . Unfortunately, the specific physical and chemical properties (such as melting point, boiling point, solubility, etc.) are not provided in the search results. For detailed information on the physical and chemical properties, it’s recommended to refer to specialized chemical literature or databases.Applications De Recherche Scientifique
Chemical Synthesis and Molecular Structure
The compound's structure, featuring a methanesulfonyl group and a morpholin-4-yl propyl substituent attached to an imidazol-5-yl methanol core, suggests its relevance in synthetic chemistry. Compounds with similar structural motifs have been utilized in the synthesis of complex molecular architectures. For instance, imidazole derivatives have been synthesized through reactions involving methanesulfonyl intermediates, showcasing the role of such functionalities in constructing heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals (Sasaki, Ohno, & Ito, 1984).
Catalysis and Reaction Mechanisms
Methanesulfonyl groups are known for their involvement in catalytic processes and as intermediates in organic reactions. Research on methanesulfonates, for example, has shed light on their reactivity and potential in facilitating various organic transformations. Studies have examined the kinetics and mechanism of reactions involving methanesulfonate esters, providing insights into their role in synthesis and catalysis (Bentley, Christl, Kemmer, Llewellyn, & Oakley, 1994).
Medicinal Chemistry Applications
The presence of an imidazole ring and a morpholine moiety in the compound suggests potential medicinal chemistry applications. Imidazole-based compounds, for example, have been explored for their therapeutic properties, including antifungal activities. The synthesis and evaluation of imidazole derivatives as antifungal agents highlight the significance of such structures in drug discovery (Silvestri, Pagnozzi, Troccoli, Stefancich, Massa, Apuzzo, Perazzi, Artico, & Simonetti, 1995).
Material Science and Engineering
Compounds featuring methanesulfonyl and imidazole functionalities have also found applications in material science, particularly in the synthesis of novel materials with unique properties. The development of heternuclear dicationic Brønsted acidic ionic liquids using morpholine and imidazole units demonstrates the utility of such compounds in creating materials with potential applications in catalysis and as functional solvents (Cui, Zhang, Jia, Wang, & Wei, 2015).
Propriétés
IUPAC Name |
[2-methylsulfonyl-3-(3-morpholin-4-ylpropyl)imidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O4S/c1-20(17,18)12-13-9-11(10-16)15(12)4-2-3-14-5-7-19-8-6-14/h9,16H,2-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVRSLJJSZERBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(N1CCCN2CCOCC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazol-5-yl]methanol](/img/structure/B6340003.png)
![5-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazole](/img/structure/B6340009.png)
![[1-(Butan-2-yl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B6340016.png)

![[2-Methanesulfonyl-1-(oxolan-2-ylmethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340041.png)
![[2-Methanesulfonyl-1-(3-methoxypropyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340047.png)
![{1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340055.png)

![[2-Methanesulfonyl-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340069.png)


![{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340093.png)

![[2-Methanesulfonyl-1-(2-methylpropyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340106.png)